2-(3-Phenylpiperidin-1-yl)ethanamine hydrochloride chemical properties
2-(3-Phenylpiperidin-1-yl)ethanamine hydrochloride chemical properties
An In-depth Technical Guide to 2-(3-Phenylpiperidin-1-yl)ethanamine hydrochloride
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and handling of 2-(3-Phenylpiperidin-1-yl)ethanamine hydrochloride (CAS No: 1185328-78-2). The 3-phenylpiperidine scaffold is a crucial pharmacophore found in numerous biologically active compounds, making its derivatives, such as the title compound, valuable building blocks in medicinal chemistry and drug discovery.[1][2] This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into its practical application and analysis.
Compound Identification and Structural Elucidation
2-(3-Phenylpiperidin-1-yl)ethanamine hydrochloride is a heterocyclic compound featuring a phenyl-substituted piperidine ring N-alkylated with an ethanamine chain, supplied as a hydrochloride salt.[3] The presence of both a secondary amine within the ring (post-protonation) and a primary amine on the side chain makes it a diamine with distinct reactive properties.
The hydrochloride salt form enhances the compound's stability and aqueous solubility, rendering it suitable for various laboratory applications, particularly in biological assays and formulation studies.[4]
Key Identifiers:
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IUPAC Name: 2-(3-phenylpiperidin-1-yl)ethan-1-amine hydrochloride
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Synonyms: [2-(3-phenyl-1-piperidinyl)ethyl]amine hydrochloride
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CAS Number: 1185328-78-2
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Molecular Formula: C₁₃H₂₁ClN₂
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InChI Key: NLJLPEJKZBSNNQ-UHFFFAOYSA-N
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SMILES: Cl.NCCN1CCCC(C1)c2ccccc2
Physicochemical Properties
The physicochemical properties of a research chemical are critical for its appropriate handling, storage, and application in experimental design. While extensive empirical data for this specific molecule is not publicly cataloged, we can summarize the known information and infer other properties based on its structure.
| Property | Value / Description | Source |
| Molecular Weight | 240.77 g/mol | |
| Physical Form | Solid | |
| Purity | Typically supplied at ≥95% | |
| Melting Point | Not specified. Expected to be a crystalline solid with a relatively high melting point due to its salt form.[4] | - |
| Boiling Point | Not applicable (decomposes) | - |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO. The hydrochloride form significantly increases aqueous solubility compared to the free base.[4] | - |
| Storage Temperature | Recommended at -20°C for long-term stability. |
Note: Sigma-Aldrich specifies that for their "AldrichCPR" grade of this product, they do not collect detailed analytical data, and the buyer is responsible for confirming identity and purity.
Synthesis and Reactivity Insights
The synthesis of 2-(3-Phenylpiperidin-1-yl)ethanamine hydrochloride logically proceeds in two major stages: formation of the core 3-phenylpiperidine scaffold, followed by N-alkylation.
Synthesis of the 3-Phenylpiperidine Core
The 3-phenylpiperidine core is a valuable intermediate.[2] Modern synthetic routes often start from N-protected 3-piperidone. A common pathway involves a Grignard reaction with a phenylmagnesium halide, followed by dehydration and subsequent hydrogenation to yield the saturated phenylpiperidine ring.[1][5] The protecting group is then removed to yield 3-phenylpiperidine.[6]
N-Alkylation to Yield the Final Product
With the 3-phenylpiperidine free base in hand, the ethanamine side chain can be introduced via nucleophilic substitution. A robust method involves reacting the secondary amine of the piperidine ring with a two-carbon electrophile bearing a protected amine, such as N-(2-bromoethyl)phthalimide. The subsequent deprotection of the phthalimide group, typically with hydrazine, unmasks the primary amine.[7] An alternative involves reaction with 2-chloroethylamine hydrochloride, though yields can be variable.[7][8] Finally, treatment with HCl provides the target hydrochloride salt.
Step-by-Step Protocol (Illustrative):
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Alkylation: Dissolve 3-phenylpiperidine (1 eq) and N-(2-bromoethyl)phthalimide (1.1 eq) in a suitable solvent like acetonitrile with a non-nucleophilic base (e.g., K₂CO₃). Heat the mixture to reflux and monitor by TLC until the starting material is consumed.
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Work-up: After cooling, filter the inorganic salts and evaporate the solvent under reduced pressure.
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Deprotection: Dissolve the crude intermediate in ethanol and add hydrazine hydrate (2-3 eq). Reflux the mixture for several hours.[7]
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Isolation: Cool the reaction, remove the phthalhydrazide byproduct by filtration, and concentrate the filtrate.
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Salt Formation: Dissolve the resulting free base in a minimal amount of a solvent like isopropanol or ether, and add a stoichiometric amount of HCl (as a solution in ether or isopropanol) to precipitate the hydrochloride salt.
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Purification: Collect the solid by filtration, wash with cold ether, and dry under vacuum.
Analytical Characterization Workflow
Validating the identity, structure, and purity of the synthesized or purchased compound is a non-negotiable step in research. A multi-technique approach is required for a self-validating system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Purpose: To confirm the covalent structure of the molecule.
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¹H NMR: The proton NMR spectrum should show distinct signals corresponding to the aromatic protons on the phenyl ring (typically in the 7.0-7.5 ppm range), aliphatic protons on the piperidine ring, and the ethyl bridge. The integration of these signals should match the number of protons in each environment.
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¹³C NMR: The carbon NMR will confirm the number of unique carbon environments, including the aromatic carbons, the aliphatic carbons of the piperidine and ethyl groups.
Mass Spectrometry (MS)
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Purpose: To confirm the molecular weight and elemental formula.
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Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal. The sample is first separated by HPLC, then introduced into the mass spectrometer.
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Expected Result: Using a soft ionization technique like Electrospray Ionization (ESI) in positive mode, the expected base peak would correspond to the protonated free base [M+H]⁺ at m/z ≈ 205.16. High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition (C₁₃H₂₁N₂⁺) to within a few parts per million, providing definitive identification.
High-Performance Liquid Chromatography (HPLC)
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Purpose: To determine the purity of the compound.
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Methodology: A reverse-phase column (e.g., C18) with a mobile phase gradient of water and acetonitrile (often with an additive like TFA or formic acid) is typically used. Detection can be achieved with a UV detector (monitoring the phenyl chromophore) or an Evaporative Light Scattering Detector (ELSD) for universal detection.
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Result: The purity is calculated from the area percentage of the main product peak relative to the total area of all peaks in the chromatogram.
Safety, Handling, and Storage
Proper handling is paramount due to the compound's toxicological profile.
GHS Hazard Classification:
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Pictogram: GHS06 (Skull and crossbones)
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Signal Word: Danger
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Hazard Statements:
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H301: Toxic if swallowed.
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H319: Causes serious eye irritation.
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Precautionary Measures & First Aid: [9][10]
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Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[11] Avoid formation of dust and aerosols.[9]
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Ingestion (P301 + P310): If swallowed, immediately call a POISON CENTER or doctor. Do NOT induce vomiting.
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Eye Contact (P305 + P351 + P338): In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10] For long-term preservation of purity, storage at -20°C is recommended.
References
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McElvain, S. M., & Stork, G. (1946). A Synthesis of 3-Phenylpiperidines. Journal of the American Chemical Society, 68(6), 1049–1053. [Link]
- Google Patents. (2019). WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)
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Patentscope. (2019, September 06). WO2019165981 - METHODS FOR SYNTHESIZING (R)-3-PHENYLPIPERIDINE OR/AND (S)-3-PHENYLPIPERIDINE AND CHIRAL INTERMEDIATES OF NIRAPARIB. [Link]
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Wikipedia. 3-Phenylpiperidine. [Link]
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Angene Chemical. (2024, August 06). Safety Data Sheet. [Link]
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Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Organic Chemistry: An Indian Journal. [Link]
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PubChem. 2-Phenyl-2-(piperidin-1-yl)ethanamine. [Link]
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ACG Publications. (2017, August 25). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. [Link]
-
Molbase. Synthesis of 2-[3-(4-Hydroxy-4-phenylpiperidin-1-ylmethyl)phenoxymethyl]quinoline. [Link]
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